molecular formula C11H9ClN2O B11810768 1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11810768
M. Wt: 220.65 g/mol
InChI Key: AYEBEDFPEVCOPA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which also contains a carbonitrile and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a pyrrolidine ring, carbonitrile, and ketone functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-3-1-2-4-10(9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2

InChI Key

AYEBEDFPEVCOPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC=CC=C2Cl)C#N

Origin of Product

United States

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